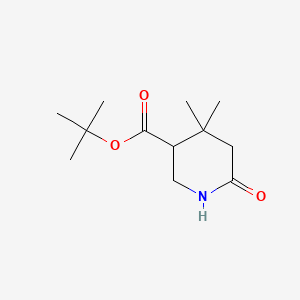

Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate

Description

Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is a heterocyclic compound that belongs to the piperidine family. It is characterized by a piperidine ring substituted with tert-butyl, dimethyl, and oxo groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)8-7-13-9(14)6-12(8,4)5/h8H,6-7H2,1-5H3,(H,13,14) |

InChI Key |

LBRQAQOTQXXCGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)NCC1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group.

Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.

Biological Activity

Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known to influence its biological interactions. The presence of the tert-butyl group and the carbonyl functionalities contribute to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulator, affecting biochemical pathways involved in cell signaling and metabolism.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.

- Receptor Modulation : Its structure allows it to bind selectively to certain receptors, influencing cellular responses and signaling cascades.

Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed IC50 values ranging from 10 to 30 µM, indicating potent antiproliferative effects.

- Selectivity : The compound displayed selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .

Case Studies

Several case studies have highlighted the compound's potential applications:

- Study on Cancer Cell Lines : A study involving the treatment of HeLa and K562 cell lines with this compound reported significant induction of apoptosis at concentrations as low as 0.75 µM. The mechanism was linked to cell cycle arrest at the G2/M phase .

- In Vivo Models : In animal models, administration of the compound led to reduced tumor growth rates compared to control groups, further supporting its anticancer potential .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | IC50 (µM) | Selectivity (Cancer vs Normal Cells) | Mechanism of Action |

|---|---|---|---|

| This compound | 10 - 30 | High | Enzyme inhibition; receptor modulation |

| Related Compound A | 20 - 50 | Moderate | Enzyme inhibition |

| Related Compound B | >50 | Low | Non-specific cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.